molecular formula C7H6N2O2 B144585 5-Propynyluracil CAS No. 134700-29-1

5-Propynyluracil

Cat. No. B144585
M. Wt: 150.13 g/mol
InChI Key: UJBCLAXPPIDQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propynyluracil (5-PU) is a synthetic nucleoside analog that has been shown to have various biochemical and physiological effects. It is commonly used in scientific research as a tool to study the mechanisms of action of nucleoside analogs and their potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 5-Propynyluracil is believed to be through inhibition of viral DNA synthesis. It is incorporated into the viral DNA during replication, leading to premature chain termination and inhibition of further viral replication. Additionally, 5-Propynyluracil has been shown to induce apoptosis in cancer cells through activation of the caspase pathway.

Biochemical And Physiological Effects

In addition to its antiviral and anti-tumor activity, 5-Propynyluracil has been shown to have various biochemical and physiological effects. It has been shown to stimulate the immune system, increase interferon production, and modulate cytokine levels. Additionally, 5-Propynyluracil has been shown to have anti-inflammatory activity and to inhibit platelet aggregation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Propynyluracil in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a variety of viruses, making it a useful tool for studying the mechanisms of action of nucleoside analogs. Additionally, 5-Propynyluracil is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 5-Propynyluracil in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, 5-Propynyluracil has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 5-Propynyluracil. One area of interest is the development of new derivatives of 5-Propynyluracil with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 5-Propynyluracil and its potential therapeutic applications in various diseases. Finally, the development of new delivery methods for 5-Propynyluracil, such as targeted nanoparticles, may improve its efficacy and reduce its toxicity in vivo.

Scientific Research Applications

5-Propynyluracil has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, 5-Propynyluracil has been shown to have anti-tumor activity in various cancer cell lines.

properties

CAS RN

134700-29-1

Product Name

5-Propynyluracil

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-prop-1-ynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,1H3,(H2,8,9,10,11)

InChI Key

UJBCLAXPPIDQEE-UHFFFAOYSA-N

SMILES

CC#CC1=CNC(=O)NC1=O

Canonical SMILES

CC#CC1=CNC(=O)NC1=O

Other CAS RN

134700-29-1

synonyms

5-propynyluracil

Origin of Product

United States

Synthesis routes and methods I

Procedure details

wherein T7 and T8 are each independently O or S and T9 is H, amino, hydroxy, Cl, or Br. 8) B is thymine, adenine, uracil, a 5-halouracil, a 5-alkyluracil, guanine, cytosine, a 5-halocytosine, a 5-alkylcytosine, or 2,6-diaminopurine. 9) B is guanine, cytosine, uracil, or thymine. 10) B is adenine.
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5-halouracil
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5-alkyluracil
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5-halocytosine
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5-alkylcytosine
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2'-deoxy-5-propynyluridine (European Patent Specification No. 272065) (20 g, 75 mmol) in aqueous phosphate buffer at pH 6.84 (1250 mL) was added purified E. coli thymidine phosphorylase (10,000 units) (T. A. Krenitsky et al, Biochemistry, 20, 3615, 1981; U.S. Pat. No. 4,381,344) and alkaline phosphatase (10,000 units) [Sigma type VII-S from bovine intestinal mucosa] and the whole mixture was incubated at 37° C. for 24 hours. The resulting white precipitate was filtered, washed with water (3×100 mL), ethanol (2×100 mL), ether (2×100 mL) and dried in vacuo over phosphorus pentoxide to give the title compound.
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Synthesis routes and methods III

Procedure details

A dry 250 mL round-bottomed flask was charged with 5-iodouridine (10 g, 27 mmol Aldrich), anhydrous pyridine (30 mL) and acetic anhydride (30mL). The reaction was stirred at room temperature for 30 minutes under a nitrogen atmosphere and the solvent removed in vacuo. The compound was diluted with toluene (2 ×50 mL) and the toluene removed in vacuo. The product was purified on a 75 g flash chromatography column which was eluted with 90:10 (v:v) CHC13 :MeOH. The appropriate fractions were combined and concentrated to give the title compound as a white foam. This was used directly in the next stage.
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